4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, contributing to the compound’s potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The carbonyl group in the propanoyl side chain can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the propanoyl side chain can yield the corresponding alcohol.
Scientific Research Applications
4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-methoxyindole-3-acetic acid: Another indole derivative with a methoxy group at the 5-position.
Indole-3-butyric acid: Similar structure with a butanoic acid side chain.
Uniqueness
4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the propanoyl side chain differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[3-(5-methoxyindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-22-13-4-5-14-12(11-13)6-9-18(14)10-7-15(19)17-8-2-3-16(20)21/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
YWKSNRDTECMKSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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